

An In-Depth Technical Guide to the Physicochemical Properties of 10alpha-Hydroxy Nicergoline

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Compound of Interest

Compound Name: 10alpha-Hydroxy Nicergoline

Cat. No.: B15123827

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Introduction

10alpha-Hydroxy Nicergoline is recognized as a metabolite and a specified impurity of Nicergoline, designated as Nicergoline EP Impurity E.[1][2][3][4][5] Nicergoline, a semi-synthetic ergot alkaloid, is utilized in the treatment of cognitive and vascular disorders due to its alpha-1A adrenergic receptor antagonist activity and its positive effects on cerebral metabolism. [6] An understanding of the physicochemical properties of its metabolites, such as **10alpha-Hydroxy Nicergoline**, is crucial for a comprehensive assessment of the parent drug's absorption, distribution, metabolism, excretion (ADME), and overall safety profile. This technical guide synthesizes the available information on **10alpha-Hydroxy Nicergoline** and provides detailed experimental protocols for the determination of its key physicochemical parameters.

Chemical Identity

The fundamental chemical identity of **10alpha-Hydroxy Nicergoline** is well-established through various supplier and regulatory documentation.

Property	Value	Source
IUPAC Name	[(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate	[1][2][3][4][5]
Synonyms	Nicergoline EP Impurity E, O-Demethylnicergoline	[1][2][3][4][5]
CAS Number	57935-66-7	[1][2][3][4][5]
Molecular Formula	C23H24BrN3O3	[1][2][3][4][5]
Molecular Weight	470.36 g/mol	[3][4]

Physicochemical Properties

Direct experimental data for the melting point, solubility, pKa, and logP of **10alpha-Hydroxy Nicergoline** are not readily available in the public domain. The following table summarizes the known information for the parent compound, Nicergoline, for comparative purposes and highlights the data gap for its hydroxylated metabolite.

Physicochemical Parameter	10alpha-Hydroxy Nicergoline	Nicergoline (Parent Drug)
Melting Point (°C)	Data not available	136-138
Solubility	Data not available	Practically insoluble in water; Soluble in alcohol, chloroform, and acetone.
pKa	Data not available	Data not available
logP	Data not available	3.3

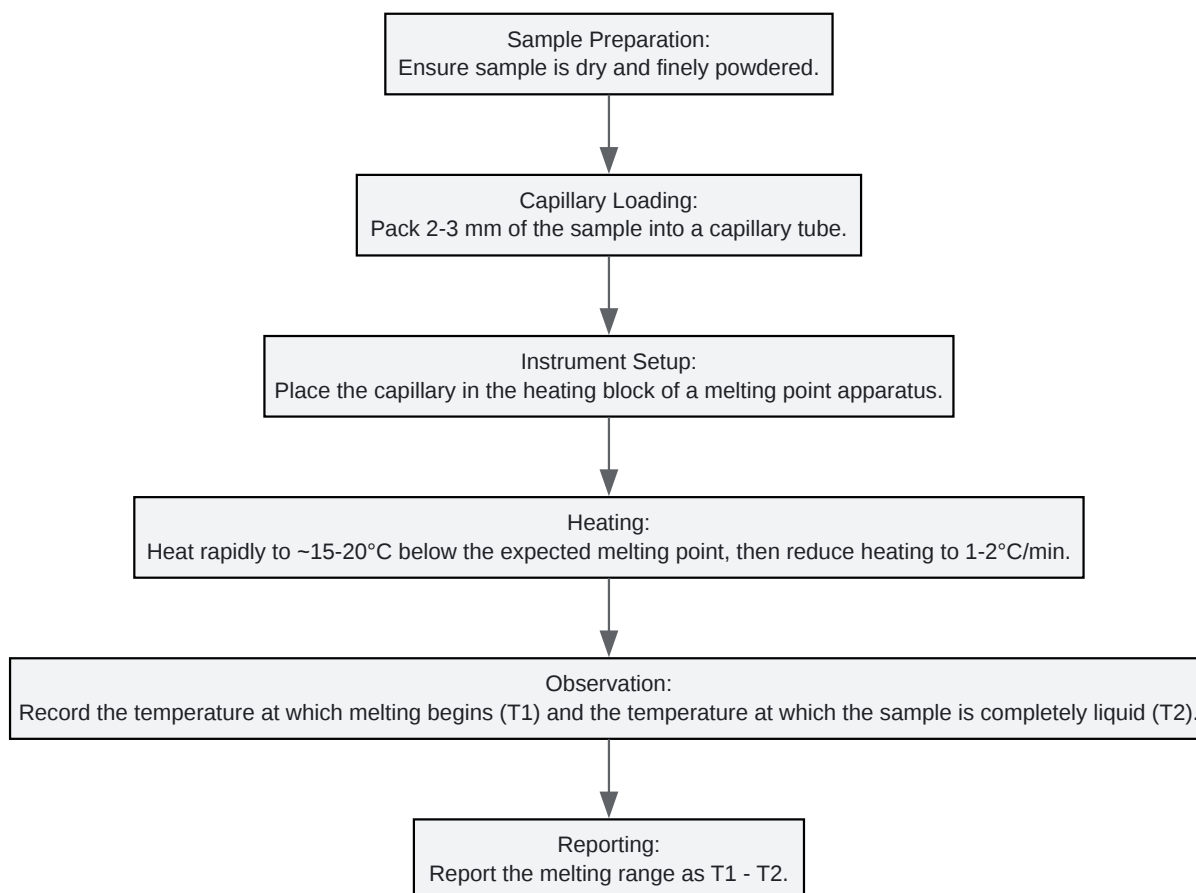
Experimental Protocols for Physicochemical Property Determination

Given the absence of specific data for **10 α -Hydroxy Nicergoline**, the following are detailed, standard experimental protocols for the determination of its key physicochemical properties. These methods are widely accepted in the pharmaceutical industry for the characterization of new chemical entities and their impurities.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Workflow for Melting Point Determination



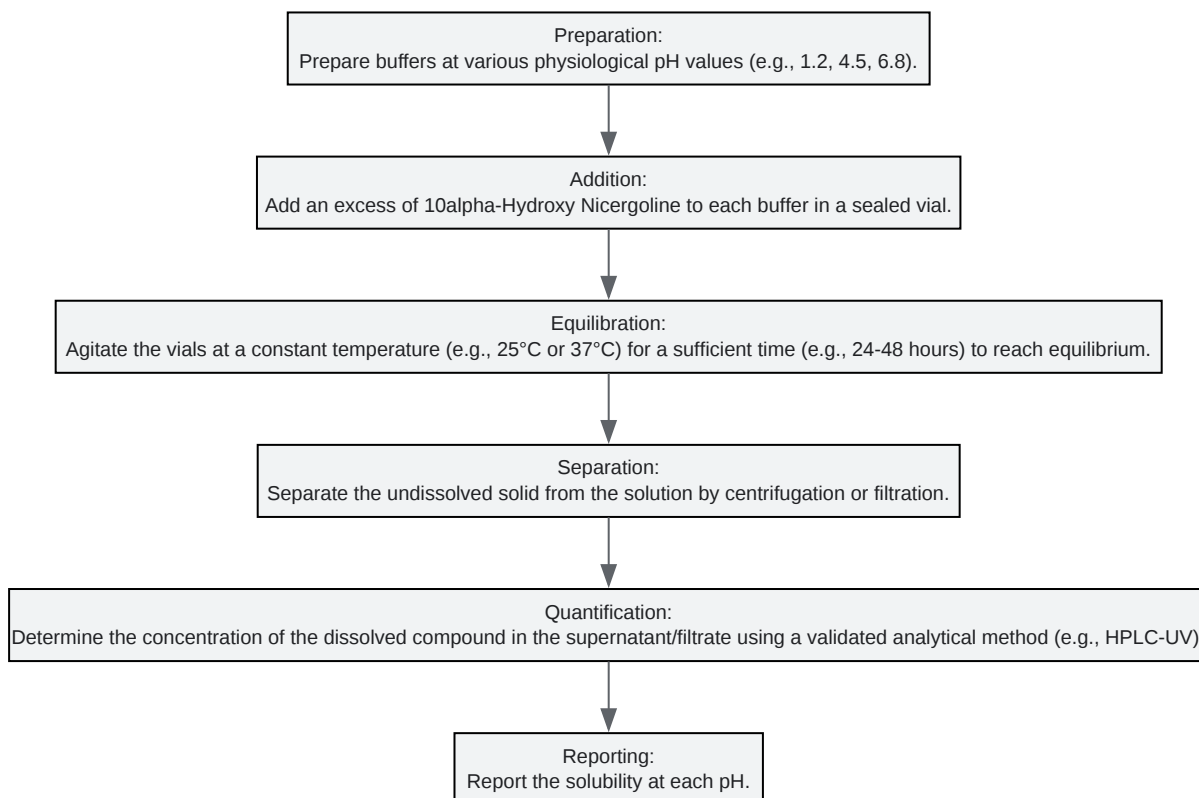
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Caption: Workflow for determining the melting point of a substance using the capillary method.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Workflow for Aqueous Solubility Determination



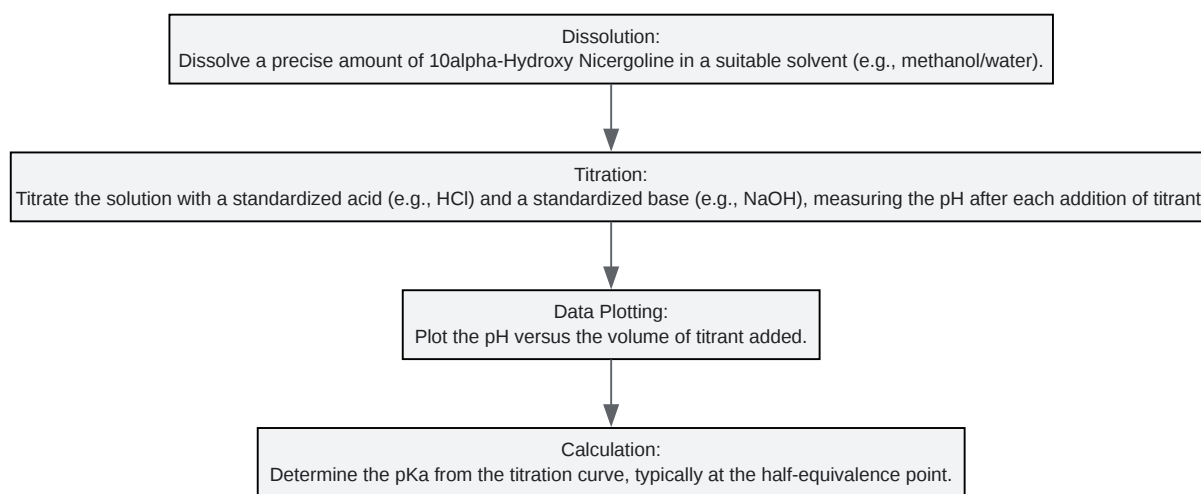
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Caption: Standard shake-flask method workflow for determining aqueous solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant(s) of a substance.

Workflow for pKa Determination



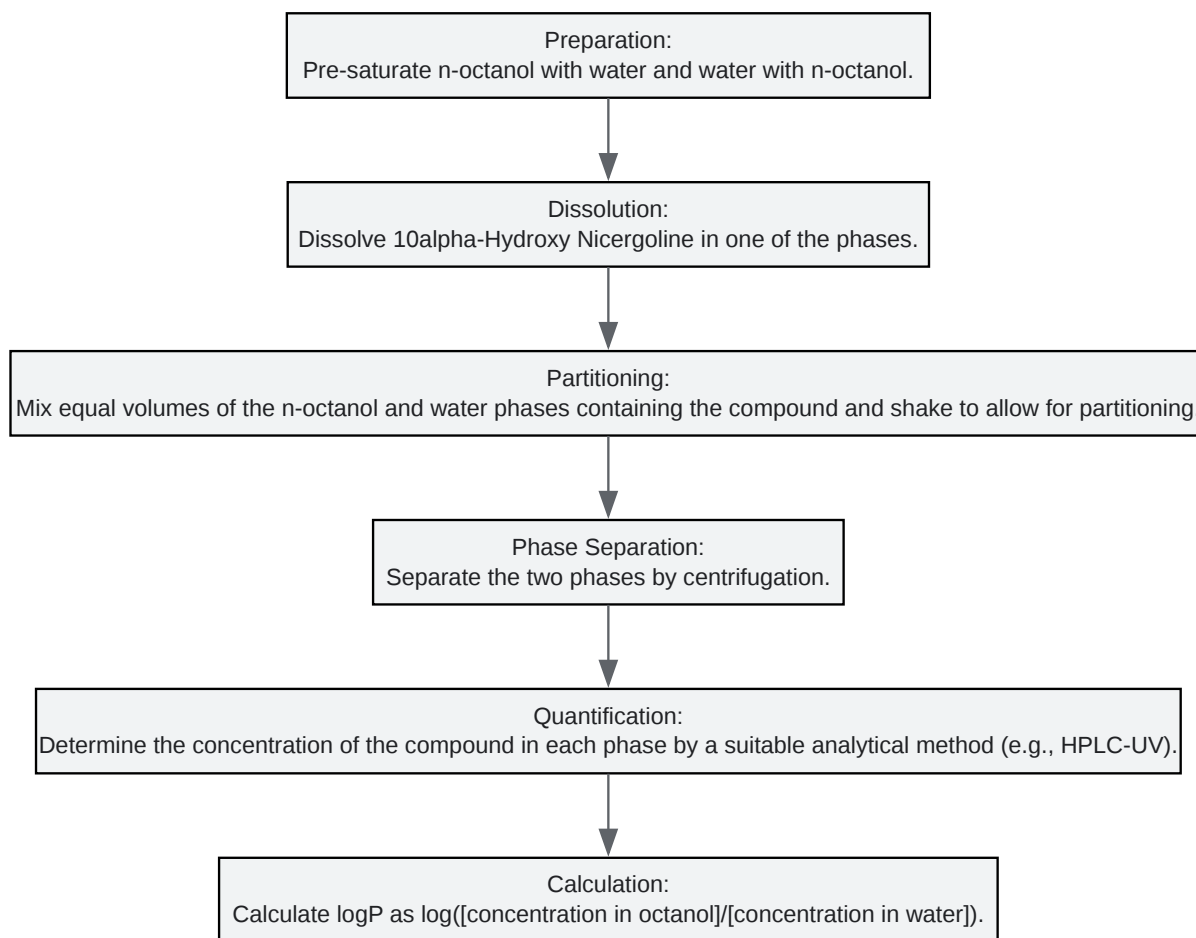
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Caption: Workflow for the determination of pKa by potentiometric titration.

logP Determination (Shake-Flask Method)

This method determines the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.

Workflow for logP Determination



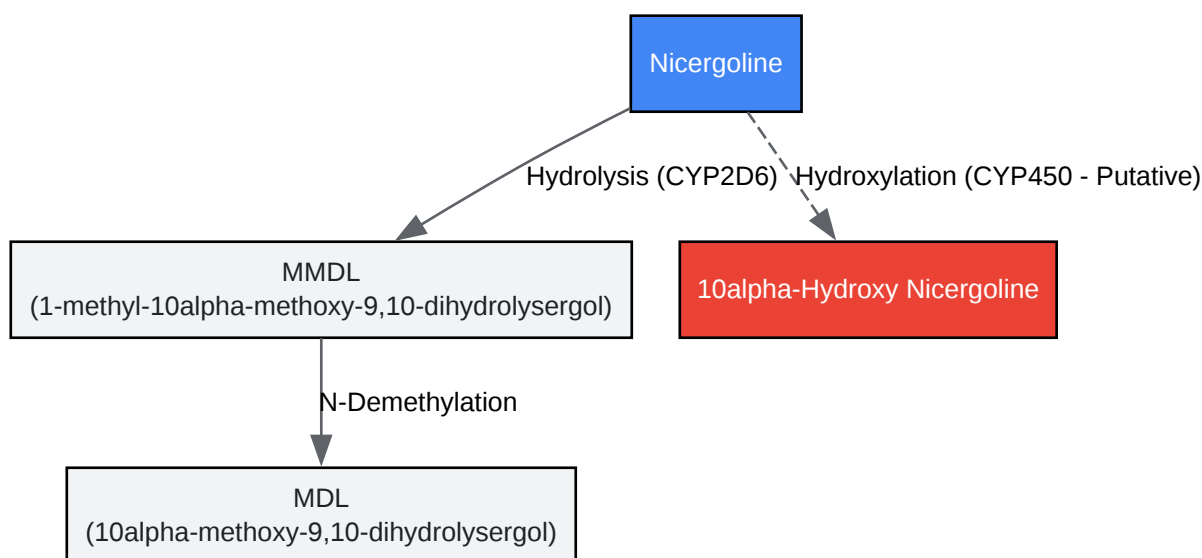
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Caption: Shake-flask method for the experimental determination of logP.

Metabolic Pathway

Nicergoline undergoes extensive and rapid metabolism. The primary metabolic pathway involves hydrolysis of the ester bond to form 1-methyl-10alpha-methoxy-9,10-dihydrolysergol (MMDL), which is further N-demethylated to 10alpha-methoxy-9,10-dihydrolysergol (MDL).^[7] This hydrolysis is primarily catalyzed by CYP2D6.^[7] The formation of **10alpha-Hydroxy Nicergoline** likely represents a minor pathway involving hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes.

Hypothesized Metabolic Pathway of Nicergoline



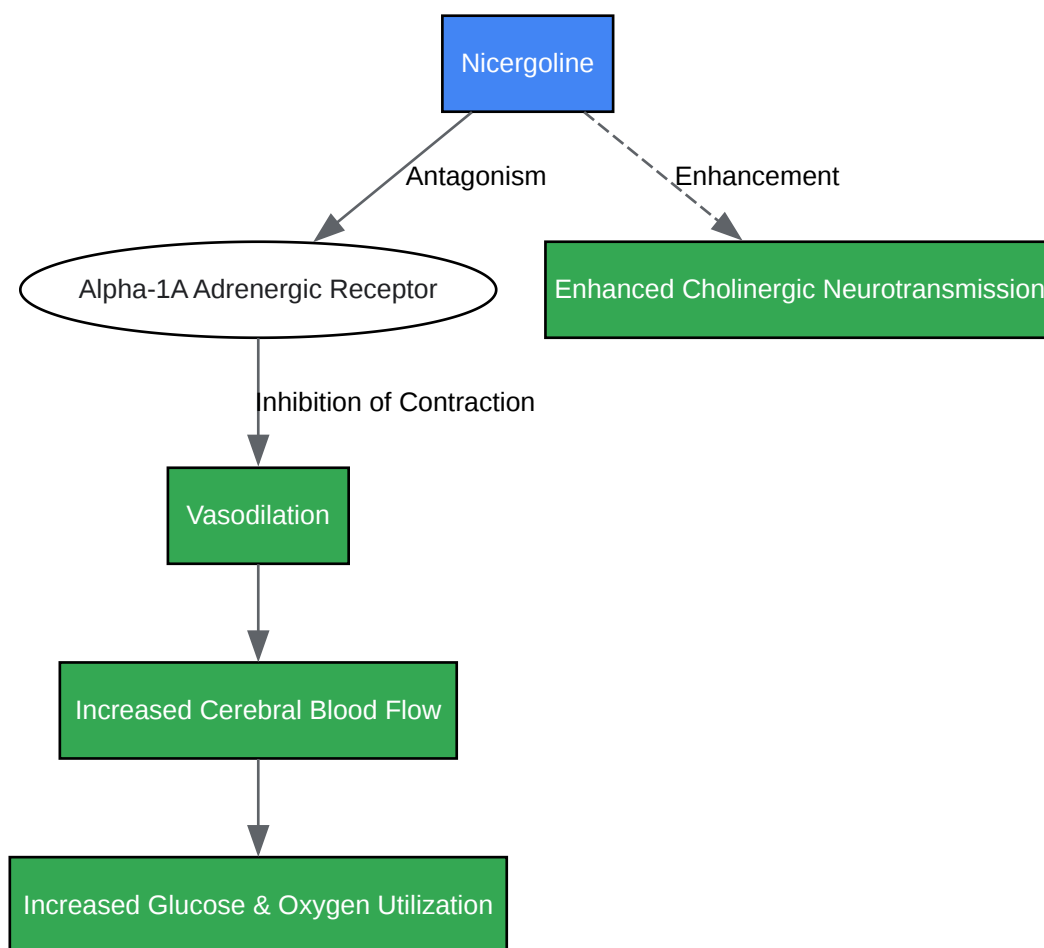
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Caption: Hypothesized metabolic pathways of Nicergoline, including the formation of **10alpha-Hydroxy Nicergoline**.

Signaling Pathway of the Parent Compound: Nicergoline

The pharmacological effects of Nicergoline are primarily attributed to its potent and selective antagonism of alpha-1A adrenergic receptors.[6] This action leads to vasodilation and an increase in arterial blood flow, which improves the utilization of oxygen and glucose in the brain.[6] Additionally, Nicergoline has been reported to enhance cholinergic and catecholaminergic neurotransmitter function.[8] The direct effects of **10alpha-Hydroxy Nicergoline** on these or other signaling pathways have not been documented.

Signaling Pathway of Nicergoline



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